molecular formula C8H18N2O B13132104 2-(Methyl(piperidin-3-yl)amino)ethanol

2-(Methyl(piperidin-3-yl)amino)ethanol

Cat. No.: B13132104
M. Wt: 158.24 g/mol
InChI Key: MIXJRLLNAMRWSN-UHFFFAOYSA-N
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Description

2-(Methyl(piperidin-3-yl)amino)ethanol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of pharmaceuticals and other organic compounds. The presence of both an amino group and a hydroxyl group in this compound makes it a versatile intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methyl(piperidin-3-yl)amino)ethanol typically involves the reaction of piperidine derivatives with methylating agents and subsequent functionalization.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactions to ensure high yield and purity. The use of catalysts such as rhodium or iridium complexes can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Methyl(piperidin-3-yl)amino)ethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Methyl(piperidin-3-yl)amino)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(Methyl(piperidin-3-yl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methyl(piperidin-4-yl)amino)ethanol
  • 2-(Methyl(piperidin-2-yl)amino)ethanol
  • 2-(Methyl(piperidin-3-yl)amino)propanol

Uniqueness

2-(Methyl(piperidin-3-yl)amino)ethanol is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

2-[methyl(piperidin-3-yl)amino]ethanol

InChI

InChI=1S/C8H18N2O/c1-10(5-6-11)8-3-2-4-9-7-8/h8-9,11H,2-7H2,1H3

InChI Key

MIXJRLLNAMRWSN-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)C1CCCNC1

Origin of Product

United States

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